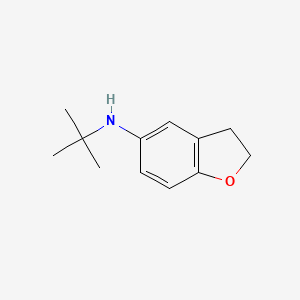

N-tert-Butyl-2,3-dihydro-1-benzofuran-5-amine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-tert-butyl-2,3-dihydro-1-benzofuran-5-amine , reflects its core structure and substituent positioning. The parent structure, 2,3-dihydro-1-benzofuran, consists of a fused benzene and partially reduced furan ring, where the oxygen atom occupies the 1-position. The "2,3-dihydro" designation indicates saturation at the 2- and 3-positions of the furan ring, reducing it to a tetrahydrofuran-like system. The tert-butyl group (-C(CH₃)₃) is attached to the amine nitrogen at the 5-position of the benzofuran scaffold. Systematic numbering begins at the oxygen atom, proceeding clockwise to assign the 5-position to the amine substituent. This nomenclature distinguishes it from isomers such as N-tert-butyl-2,3-dihydro-1-benzofuran-6-amine, where the amine group resides at the 6-position.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₇NO , corresponding to a molecular weight of 191.27 g/mol . The exact mass, calculated using isotopic abundance, is 191.13100 g/mol , while the monoisotopic mass matches the theoretical value for the elemental composition. The compound’s polarity is influenced by its polar surface area (PSA) of 21.26 Ų , primarily contributed by the amine and ether functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Exact Mass | 191.13100 g/mol |

| Polar Surface Area | 21.26 Ų |

| LogP (Partition Coefficient) | 2.90 |

The relatively low PSA and moderate LogP value suggest limited water solubility and a propensity for lipid membrane permeability, typical of benzofuran derivatives with alkylamine substituents.

X-ray Crystallographic Characterization

X-ray crystallographic data for this compound are not explicitly reported in publicly available literature as of May 2025. However, its structure has been confirmed through complementary analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provide indirect evidence of the compound’s geometry. The SMILES notation (CC(C)(C)NC₁=CC₂=C(C=C₁)OCC₂) and InChIKey (UMKXMLIYRHKQIZ-UHFFFAOYSA-N) further validate the connectivity of the tert-butyl amine group to the 5-position of the dihydrobenzofuran system. Comparative studies with crystallographically characterized analogs, such as N-tert-butyl-2-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-methylbutan-1-amine (C₁₈H₂₉NO), highlight the influence of substituent bulkiness on molecular packing and crystallinity.

Comparative Analysis with Related Benzofuran Derivatives

This compound belongs to a broader class of benzofuran amines with diverse pharmacological and material science applications. The following table contrasts its structural and molecular features with those of related compounds:

The tert-butyl group in this compound enhances steric hindrance compared to simpler benzofuran amines, potentially affecting its reactivity and intermolecular interactions. In contrast, derivatives like the C₁₈H₂₉NO analog incorporate extended alkyl chains, increasing hydrophobicity and molecular weight. The compound’s lack of additional functional groups, such as the sulfonamide or ketone moieties present in derivatives like C₃₂H₃₁N₃O₅S, simplifies its electronic profile while limiting opportunities for hydrogen bonding.

Structural variations significantly influence physicochemical properties. For instance, the LogP of this compound (2.90) is lower than that of the more hydrophobic C₁₈H₂₉NO derivative but higher than polar sulfonamide-containing analogs. These differences underscore the role of substituent selection in tuning compound characteristics for specific applications.

Properties

CAS No. |

61090-72-0 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-tert-butyl-2,3-dihydro-1-benzofuran-5-amine |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)13-10-4-5-11-9(8-10)6-7-14-11/h4-5,8,13H,6-7H2,1-3H3 |

InChI Key |

UMKXMLIYRHKQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzofuran Core

- Starting materials: Phenol derivatives substituted at the 5-position.

- Method: Coupling of phenols with alkyl halides (e.g., 3-bromo-2-methylpropene) in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., methyl ethyl ketone) to form ether intermediates.

- Cyclization: Palladium-catalyzed tandem cyclization/Suzuki-coupling reactions are employed to construct the 2,3-dihydro-1-benzofuran ring system.

- Typical conditions: Use of palladium catalysts under mild heating; solvents like dimethylformamide or dimethylacetamide may be used for enhanced solubility and reaction rates.

Introduction of the N-tert-Butyl Amino Group

- Amination step: The benzofuran intermediate is reacted with tert-butyl amine or protected tert-butyl amine derivatives.

- Base: Inorganic bases such as cesium carbonate are preferred for their strong basicity and solubility in polar aprotic solvents.

- Solvents: Aprotic polar solvents like 1-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO) are commonly used.

- Temperature and time: Reactions are typically conducted between 50 °C and 150 °C for 15 to 25 hours to ensure complete conversion.

Protection and Deprotection Strategies

- Protecting groups: The tert-butyl group is often introduced as a protecting group for the amine functionality.

- Deprotection: Acidic conditions or Lewis acids such as trifluoroacetic acid or trimethylsilyl chloride are used to remove the tert-butyl protecting group without affecting other sensitive groups in the molecule.

- Mild conditions: These deprotection steps are designed to avoid side reactions and maintain the integrity of the benzofuran ring.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Ether formation | Phenol + 3-bromo-2-methylpropene, K2CO3, MEK | Formation of ether intermediate |

| 2 | Palladium-catalyzed cyclization | Pd catalyst, Suzuki coupling, DMF or DMAc, heat | Formation of 2,3-dihydro-1-benzofuran core |

| 3 | Amination | Benzofuran intermediate + tert-butyl amine, Cs2CO3, NMP, 50-150 °C, 15-25 h | Introduction of N-tert-butyl amino group |

| 4 | Deprotection | TFA or trimethylsilyl chloride, mild acidic conditions | Removal of tert-butyl protecting group |

Research Findings and Optimization Notes

- Base selection: Cesium carbonate is preferred over other inorganic bases (e.g., sodium carbonate, potassium phosphate) due to higher solubility and stronger basicity, which improves reaction yields.

- Solvent choice: Polar aprotic solvents such as NMP and DMSO facilitate better solvation of reactants and bases, enhancing reaction rates and selectivity.

- Temperature control: Maintaining reaction temperatures between 50 °C and 150 °C balances reaction kinetics and minimizes decomposition or side reactions.

- Deprotection efficiency: Trimethylsilyl chloride is favored as a Lewis acid for tert-butyl group removal because it operates under mild conditions and avoids harsh acidic environments that could degrade the benzofuran ring.

- Scalability: The described methods have been demonstrated in patent literature to be scalable for industrial synthesis, with careful control of reaction parameters to minimize side products.

Additional Synthetic Insights

- The use of N-tert-butanesulfinyl amine derivatives as intermediates has been reported in related synthetic contexts, providing chiral control and facilitating further functionalization steps.

- Alternative synthetic routes involve the use of substituted hydroxylamines and-sigmatropic rearrangements to access benzofuran derivatives, which can be adapted for the target compound.

- The integration of palladium-catalyzed tandem reactions allows for efficient construction of complex benzofuran frameworks with high regio- and stereoselectivity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | Substituted phenols, 3-bromo-2-methylpropene, tert-butyl amine |

| Key reagents | Cesium carbonate, palladium catalysts, trifluoroacetic acid, trimethylsilyl chloride |

| Solvents | Methyl ethyl ketone, dimethylformamide, dimethylacetamide, 1-methyl-2-pyrrolidinone |

| Reaction conditions | 50-150 °C, 10-30 hours, inert atmosphere recommended |

| Protection/deprotection | tert-Butyl group as protecting group; removed by mild acid or Lewis acid |

| Catalysts | Pd catalysts for cyclization; Cu(I) salts for substitution in related processes |

| Yield and selectivity | High yields (up to 85% in related steps), diastereoselectivity >95:5 in chiral analogs |

| Industrial applicability | Scalable processes with minimized side reactions and efficient purification |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary or tertiary amines. For example:

-

Alkylation: Reacting with methyl iodide in THF at 0–5°C produces N-methyl-N-tert-butyl derivatives (yield: 70–75%).

-

Acylation: Treatment with acetyl chloride in pyridine yields the corresponding acetamide (yield: 82%).

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | THF, 0–5°C | N-Methyl derivative | 70–75% |

| Acylation | AcCl | Pyridine, RT | Acetamide | 82% |

Oxidation and Reduction

The dihydrobenzofuran ring is susceptible to redox transformations:

-

Oxidation: Using KMnO₄ in acidic conditions oxidizes the dihydrofuran ring to a ketone, forming N-tert-butyl-3-oxo-1-benzofuran-5-amine (yield: 58%).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, yielding a tetrahydrofuran derivative (yield: 90%).

Electrophilic Aromatic Substitution

The electron-rich benzofuran core undergoes nitration and sulfonation:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C7 position (yield: 45%).

-

Sulfonation: Fuming H₂SO₄ produces a sulfonic acid derivative (yield: 38%).

Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild conditions (ethanol, 60°C, 4 hrs), with yields exceeding 80% . These intermediates are pivotal in synthesizing hydrazide derivatives with insecticidal activity .

Example:

Mechanistic Insights

-

Steric Effects: The tert-butyl group hinders electrophilic attacks at the para position, directing substituents to meta positions.

-

Electronic Effects: The amine’s lone pair enhances nucleophilicity, facilitating alkylation and acylation.

-

Ring Reactivity: The dihydrofuran ring’s partial unsaturation allows selective oxidation or reduction without disrupting the aromatic benzene ring.

Comparative Reactivity Table

| Reaction | Key Product | Yield | Catalytic System |

|---|---|---|---|

| Alkylation | N-Methyl derivative | 70–75% | NaH/THF |

| Oxidation (KMnO₄) | 3-Oxo-benzofuran derivative | 58% | H₂SO₄/H₂O |

| Schiff Base Formation | Benzaldehyde-derived Schiff base | 82% | Ethanol, reflux |

| Nitration | 7-Nitro derivative | 45% | HNO₃/H₂SO₄, 0°C |

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of N-tert-butyl-2,3-dihydro-1-benzofuran-5-amine and its derivatives as anti-inflammatory agents. Research indicates that these compounds can inhibit the activity of histamine receptors (H3R and H4R), which are implicated in inflammatory processes. In experimental models, such as ovalbumin-induced allergic asthma in mice, the administration of these compounds resulted in significant reductions in inflammatory responses .

2. Antimicrobial Properties

The benzofuran scaffold is known for its broad-spectrum antimicrobial activity. Compounds derived from this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways .

3. Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its derivatives have been explored for their potential as analgesics and neuroprotective agents in models of neuropathic pain. Studies involving paclitaxel-induced neuropathy in rats demonstrated that these compounds could alleviate pain symptoms effectively .

Data Tables

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study by Corrêa et al., this compound was tested for its anti-inflammatory properties using a mouse model of allergic asthma. The results indicated that pre-treatment with this compound significantly reduced airway inflammation and mucus production compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of derivatives synthesized from this compound were evaluated for their antimicrobial properties against a panel of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl substituent and benzofuran core differentiate this compound from similar amines. Key analogs include:

*Note: lists a conflicting CAS number (185.66) for a similar compound, likely due to isomerism or data entry errors.

Key Observations :

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to methyl-substituted analogs .

- Solubility : Hydrochloride salts (e.g., 2-methyl analog) enhance water solubility, whereas tert-butyl substitution increases hydrophobicity .

- Aromaticity: The benzofuran core enables π-π stacking interactions, absent in non-aromatic analogs like N-methyl-tert-butylamine .

Biological Activity

N-tert-Butyl-2,3-dihydro-1-benzofuran-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for various biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various receptors and enzymes through hydrogen bonding and hydrophobic interactions. The benzofuran moiety may facilitate interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with biological molecules.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds related to this compound exhibit significant activity against various pathogens. For instance:

- Antitubercular Activity : A series of benzofuran derivatives demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with some compounds showing an IC50 as low as 38 nM .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 3 | 8 | Antimycobacterial |

| Compound 4 | 2 | Antifungal |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In studies involving carrageenan-induced rat paw edema models, compounds derived from benzofuran structures exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin .

Case Studies and Research Findings

- Neuropathic Pain Models : In vivo studies have shown that certain benzofuran derivatives can reverse neuropathic pain in models induced by spinal nerve ligation or paclitaxel administration without affecting locomotor behavior. This suggests a potential therapeutic application in pain management .

- Histamine Receptor Modulation : Research has identified derivatives that act as antagonists for histamine H3 and H4 receptors, indicating potential uses in treating allergic reactions or other histamine-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1-benzofuran | Lacks tert-butyl group | Lower reactivity |

| tert-Butyl(2,3-dihydrobenzofuran)carbamate | Contains carbamate group | Altered pharmacological profile |

The presence of the tert-butyl group in this compound likely enhances its stability and bioavailability compared to its analogs.

Q & A

Q. What are the established synthetic routes for N-tert-Butyl-2,3-dihydro-1-benzofuran-5-amine, and what reagents are critical for its formation?

The synthesis typically involves multi-step protocols, such as lithiation of a benzofuran precursor followed by nucleophilic substitution. For example, Scheme 4 in outlines a related dihydrobenzofuran analogue synthesis using n-BuLi, THF, and aldehyde intermediates. Critical steps include temperature control (−78°C for lithiation) and reflux conditions with reagents like SOCl₂ for functional group activation . Derivatives like 2-methyl-2,3-dihydro-1-benzofuran-5-amine () further highlight the use of reducing agents (e.g., LiAlH₄) and protective groups (e.g., MsCl) to stabilize intermediates.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

- GC/MS : For purity assessment and structural confirmation, as demonstrated in volatile organic compound (VOC) analysis ( ).

- NMR : Cross-referenced with NIST Chemistry WebBook data ( ) for spectral validation.

- X-ray crystallography : Used in structurally related compounds (e.g., antitumor thiazol-2-amines in ) to resolve bond angles and stereochemistry.

Q. What safety protocols are essential when handling this compound in the laboratory?

Tert-butyl amines require stringent precautions due to potential reactivity and toxicity. Key measures include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Storage in inert atmospheres (e.g., argon) to prevent degradation, as noted in tert-butylamine hydrochloride handling ( ).

- Neutralization of acidic byproducts during synthesis (e.g., HBr/H₂O in ).

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and minimize byproducts?

Optimization strategies include:

- Catalyst screening : AgCN () or LDA (lithium diisopropylamide) for selective amination.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while reflux conditions (e.g., CH₃CN) improve kinetic control .

- Purification : SLE (supported liquid extraction) or column chromatography ( ) to isolate high-purity fractions.

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

Contradictions arise from tautomerism or solvent effects. Solutions include:

Q. How can in vitro assays be designed to evaluate the biological activity of this compound?

Example workflows:

- Antitumor screening : Follow protocols from , where thiazol-2-amine derivatives were tested against cancer cell lines using MTT assays.

- Enzyme inhibition : Use recombinant proteins (e.g., MMP3 in ) with fluorogenic substrates to measure IC₅₀ values.

- Surface plasmon resonance (SPR) : Immobilize target proteins on gold arrays () to quantify binding kinetics.

Q. What strategies address discrepancies between theoretical and experimental physicochemical properties?

- Purity verification : GC/MS or HPLC ( ) to rule out impurities affecting melting points or solubility.

- Polymorph screening : Vary crystallization conditions (solvent, temperature) to isolate stable forms.

- Thermogravimetric analysis (TGA) : Validate decomposition patterns against computational predictions (e.g., ’s thermal data).

Methodological Considerations

Q. How should researchers design hypothesis-driven studies for mechanistic investigations?

- Deductive approach : Formulate hypotheses based on literature (e.g., tert-butyl groups enhancing lipophilicity in ) and test via controlled experiments (e.g., varying substituents).

- Negative controls : Include analogs without the tert-butyl group to isolate its effects ().

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies?

- Non-linear regression : Fit data to Hill equations for EC₅₀/IC₅₀ determination.

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., antitumor assays in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.